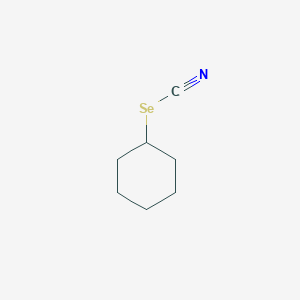
Cyclohexyl selenocyanate
Description
Cyclohexyl selenocyanate (C₆H₁₁SeCN) is an organoselenocyanate compound characterized by a cyclohexyl group bonded to a selenocyanate (-SeCN) moiety.
Properties
CAS No. |
60669-49-0 |
|---|---|
Molecular Formula |
C7H11NSe |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
cyclohexyl selenocyanate |
InChI |
InChI=1S/C7H11NSe/c8-6-9-7-4-2-1-3-5-7/h7H,1-5H2 |
InChI Key |
JQPRFOYQPHSETJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Se]C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl selenocyanate can be synthesized through the reaction of cyclohexyl halides with potassium selenocyanate (KSeCN) or sodium selenocyanate (NaSeCN). The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction is as follows: [ \text{C}6\text{H}{11}\text{X} + \text{KSeCN} \rightarrow \text{C}6\text{H}{11}\text{SeCN} + \text{KX} ] where X is a halogen (e.g., Cl, Br).
Industrial Production Methods: The process may include additional purification steps such as recrystallization or distillation to obtain high-purity products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Cyclohexyl selenocyanate acts as an electrophilic agent in substitution reactions. Its reactivity parallels other alkyl selenocyanates, where the SeCN group is displaced by nucleophiles:
Reaction with Amines
In the presence of primary amines, this compound forms selenoureas. For example:
C₆H₁₁SeCN + RNH₂ → C₆H₁₁SeNHR + HCN
This reaction proceeds via nucleophilic attack at the selenium atom, followed by cyanide elimination .
Formation of Diselenides
Under basic conditions, this compound dimerizes to dicyclohexyl diselenide (C₆H₁₁Se–SeC₆H₁₁):
2 C₆H₁₁SeCN + 2 K₃PO₄ → (C₆H₁₁Se)₂ + 2 KCN + K₃PO₄·H₂O
This oxidative coupling occurs via intermediate selenolate anions .
Alkynylation Reactions
This compound participates in copper-catalyzed cross-couplings with terminal alkynes to form alkynyl selenides:
General Reaction
C₆H₁₁SeCN + HC≡CR → C₆H₁₁SeC≡CR + HCN
| Conditions | Catalyst | Base | Yield | Reference |
|---|---|---|---|---|
| CH₃CN, N₂, rt | CuI (20 mol%) | Cs₂CO₃ | 67–84% | |
| DMF, 80°C | CuBr₂ | K₂CO₃ | 72% |
The mechanism involves:
-
Formation of a copper acetylide intermediate (RC≡CCu).
Oxidative Transformations
Disproportionation Under Aerobic Conditions
At elevated temperatures (>100°C), this compound undergoes homolytic cleavage of the Se–CN bond, generating cyclohexyl selenyl radicals (C₆H₁₁Se- ). These radicals dimerize to (C₆H₁₁Se)₂ or abstract hydrogen to form C₆H₁₁SeH .
Reaction with Halogens
Electrophilic halogenation of the selenocyanate group has been reported:
C₆H₁₁SeCN + X₂ → C₆H₁₁SeX + XCN
This reaction is facilitated by CuX₂ catalysts (X = Cl, Br, I) .
Coordination Chemistry
This compound coordinates to transition metals as a monodentate ligand via selenium. Notable examples include:
Ruthenium Complexes
[RuCl(bpy)(η⁶-p-cymene)]⁺ + C₆H₁₁SeCN → [Ru(SeCN)(bpy)(η⁶-p-cymene)]⁺ + HCl
The selenocyanate ligand exhibits linkage isomerism (Se- vs N-bonded) depending on reaction conditions .
Iron-Sulfur Clusters
In biological systems, selenocyanate derivatives participate in chalcogen exchange at Fe₄S₄ clusters, replacing sulfide with selenide .
Cyclization Reactions
Heterocycle Synthesis
this compound serves as a selenium source in [3+2] cycloadditions. For example, reaction with α,β-unsaturated acyl chlorides yields selenazole derivatives :
Cyclization Mechanism
Key steps:
Analytical Data
Spectroscopic Signatures
Mass Spectrometry
Scientific Research Applications
Cyclohexyl selenocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium into organic molecules.
Biology: Studies have shown its potential as an antioxidant and its ability to modulate redox processes.
Medicine: Research indicates its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the synthesis of selenium-containing polymers and materials with unique electronic properties
Mechanism of Action
Cyclohexyl selenocyanate can be compared with other selenocyanates such as:
- Benzyl selenocyanate
- Phenyl selenocyanate
- Alkyl selenocyanates
Uniqueness: this compound is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to other selenocyanates. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Organoselenocyanates vary in substituent groups, which critically impact their biological activity:
- Aromatic vs. Aliphatic Substituents: Benzyl selenocyanate (C₆H₅CH₂SeCN) and p-xylene selenocyanate (aromatic) exhibit strong chemopreventive properties due to enhanced electron delocalization, aiding in redox cycling . Diphenylmethyl selenocyanate ((C₆H₅)₂CHSeCN) combines two aromatic rings, enhancing stability and ROS-scavenging efficiency .
Toxicity Profiles
- 1,4-Phenylenebis(methylene)selenocyanate: Demonstrated lower toxicity than selenomethionine in non-small cell lung cancer models, attributed to selective targeting of NF-κB-regulated pathways .
Efficacy in Disease Models
Mechanistic Insights
- Redox System Interference: Most organoselenocyanates, including diphenylmethyl and benzyl derivatives, disrupt cellular redox balance by scavenging reactive oxygen species (ROS) or enhancing antioxidant enzyme activity .
- Enzyme Inhibition: 1,4-Phenylenebis(methylene)selenocyanate downregulates COX-2 and cyclin D1, critical for cancer cell proliferation .
- Selective Toxicity: Aromatic selenocyanates like selenocoxib-1 show tumor-selective cytotoxicity, sparing normal cells, whereas aliphatic analogs may lack this specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


